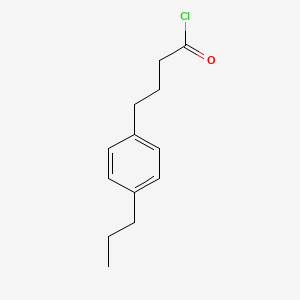

4-(4-Propylphenyl)butanoyl chloride

Description

Significance of Acyl Halides as Reactive Intermediates in Advanced Organic Synthesis

Acyl halides, and particularly acyl chlorides, represent a cornerstone of modern organic synthesis due to their high reactivity, which allows for the efficient construction of a wide array of functional groups and complex molecular architectures. organic-chemistry.orgnih.gov These compounds are derivatives of carboxylic acids where the hydroxyl group is replaced by a halogen, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. mdpi.comgoogle.com This inherent reactivity makes them invaluable as intermediates in numerous chemical transformations. nih.gov

Role of Acyl Chlorides in Multistep Synthetic Pathways

The utility of acyl chlorides is prominently displayed in their role as versatile building blocks in multistep synthetic pathways. nih.gov Their high reactivity allows them to be readily converted into a variety of other carboxylic acid derivatives, such as esters, amides, and anhydrides. mdpi.comstackexchange.comgoogle.com This facile conversion is a key strategy in the synthesis of complex molecules, including pharmaceuticals, polymers, and dyes. nih.govthsci.com

For instance, the reaction of an acyl chloride with an alcohol (alcoholysis) yields an ester, a common functional group in many natural products and industrial chemicals. mdpi.comorgsyn.org Similarly, reaction with amines (aminolysis) produces amides, the fundamental linkage in peptides and proteins, as well as many synthetic polymers like nylon. orgsyn.orgbiosynth.com The reaction with a carboxylate salt or a carboxylic acid can also furnish acid anhydrides. google.com

The conversion of a carboxylic acid to an acyl chloride is often a crucial activation step. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are commonly employed for this transformation, converting the relatively unreactive carboxylic acid into a highly reactive acyl chloride that can then undergo further reactions under mild conditions. mdpi.comgoogle.comuni.lu This two-step sequence (acid to acyl chloride to another functional group) is a frequently used tactic in organic synthesis to achieve transformations that would otherwise be difficult to accomplish directly from the carboxylic acid.

Comparative Reactivity Analysis within Carboxylic Acid Derivatives

The exceptional utility of acyl chlorides stems from their position at the top of the reactivity hierarchy among carboxylic acid derivatives. The general order of reactivity towards nucleophilic acyl substitution is:

Acyl Halides > Acid Anhydrides > Thioesters > Esters > Amides

This trend can be primarily rationalized by considering the stability of the leaving group. In acyl chlorides, the leaving group is a chloride ion (Cl⁻), which is a weak base and therefore an excellent leaving group. In contrast, the leaving groups for esters (alkoxides, RO⁻) and amides (amides, R₂N⁻) are much stronger bases and consequently poorer leaving groups.

The high electrophilicity of the carbonyl carbon in acyl chlorides is another contributing factor to their reactivity. The electron-withdrawing nature of the halogen atom enhances the partial positive charge on the carbonyl carbon, making it more susceptible to attack by nucleophiles. This high reactivity means that acyl chlorides can be used as precursors to synthesize all other less reactive carboxylic acid derivatives, a principle that is fundamental to synthetic planning. stackexchange.com For example, an acyl chloride can be converted to an ester, but the reverse reaction is generally not feasible without further activation.

The Position of 4-(4-Propylphenyl)butanoyl chloride within the Aryl Alkanoyl Chloride Class

This compound is a member of the aryl alkanoyl chloride class of molecules. These compounds are characterized by an acyl chloride group attached to an aliphatic chain, which in turn is connected to an aromatic ring. In this specific case, the molecule consists of a butanoyl chloride moiety where the fourth carbon is attached to a phenyl ring that is substituted with a propyl group at the para position.

Structural Context and Related Aryl Butanoyl Chlorides in Academic Literature

While specific academic literature on this compound is scarce, its structural components are well-represented in organic chemistry. The butanoyl chloride fragment is a common short-chain acyl chloride. orgsyn.org The 4-phenylbutanoyl chloride scaffold is also known and its intramolecular reactions, such as Friedel-Crafts acylation to form α-tetralone, have been studied. The presence of a para-alkyl substituent on the phenyl ring, in this case a propyl group, is a common feature in many organic compounds.

The synthesis of related aryl alkanoyl chlorides often involves the chlorination of the corresponding carboxylic acid. For instance, the synthesis of 4-alkylbenzoyl chlorides has been achieved from the corresponding benzoic acids. The precursor for the title compound, 4-(4-propylphenyl)butanoic acid, is commercially available, suggesting its synthesis is feasible. A plausible synthetic route to this compound would involve the treatment of 4-(4-propylphenyl)butanoic acid with a chlorinating agent like thionyl chloride or oxalyl chloride.

Below is a table of related compounds that provide structural context to this compound:

| Compound Name | CAS Number | Molecular Formula | Relationship to Target Compound |

| 4-Phenylbutanoyl chloride | 18496-54-3 | C₁₀H₁₁ClO | Unsubstituted parent aryl butanoyl chloride |

| Butanoyl chloride | 141-75-3 | C₄H₇ClO | Aliphatic core structure |

| 4-Pentylbenzoyl chloride | Not available | C₁₂H₁₅ClO | Related aryl alkanoyl chloride with a different alkyl chain length on the ring |

| 4-Oxo-4-(4-propylphenyl)butanoic acid | 57821-78-0 | C₁₃H₁₆O₃ | A potential synthetic precursor or related oxidized derivative |

| 4-(4-Propylphenyl)butanoic acid | 25711-53-9 | C₁₃H₁₈O₂ | The direct carboxylic acid precursor |

Foundational Research Gaps and Potential Areas of Exploration for Specific Aromatic Acyl Chlorides

The limited specific academic focus on this compound highlights a broader research gap concerning the detailed investigation of many specific aromatic acyl chlorides. While the general reactivity of the acyl chloride functional group is well-established, the influence of various substituents on the aromatic ring and the length of the alkyl chain on the reaction kinetics, mechanisms, and the properties of the resulting products remains an area ripe for exploration.

Potential areas of exploration for this compound and related compounds could include:

Detailed Kinetic Studies: A systematic investigation into the reaction rates of this compound with a variety of nucleophiles compared to unsubstituted 4-phenylbutanoyl chloride and other para-substituted analogues. This would provide quantitative data on the electronic and steric effects of the propyl group.

Intramolecular Cyclization Studies: Further investigation into the intramolecular Friedel-Crafts acylation of this compound could yield substituted tetralone derivatives, which are important scaffolds in medicinal chemistry. The influence of the para-propyl group on the regioselectivity and yield of such reactions would be of interest.

Synthesis of Novel Derivatives: The use of this compound as a building block for the synthesis of novel esters, amides, and ketones. These new compounds could be screened for potential biological activities, as the 4-arylbutanoic acid motif is present in some pharmacologically active molecules.

Polymer Chemistry: Exploration of the use of this compound or its corresponding dicarboxylic acid derivative as a monomer in the synthesis of novel polyesters or polyamides. The propyl group could impart specific properties such as increased solubility or altered thermal characteristics to the resulting polymers.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-propylphenyl)butanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO/c1-2-4-11-7-9-12(10-8-11)5-3-6-13(14)15/h7-10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOHCUGMDXMJJLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)CCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 4 Propylphenyl Butanoyl Chloride and Analogues

Established Laboratory-Scale Synthesis of Acyl Chlorides from Carboxylic Acid Precursors

The most common and well-established method for preparing acyl chlorides, including 4-(4-propylphenyl)butanoyl chloride, involves the direct chlorination of the corresponding carboxylic acid, 4-(4-propylphenyl)butanoic acid. This transformation is typically achieved using a variety of chlorinating agents under specific reaction conditions.

Optimization of Chlorinating Agents (e.g., Thionyl Chloride, Oxalyl Chloride, Phosphorus Chlorides)

The choice of chlorinating agent is crucial for the efficient synthesis of acyl chlorides and is often dictated by the substrate's sensitivity, desired purity of the product, and scale of the reaction. The most frequently employed reagents are thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus chlorides such as phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅). masterorganicchemistry.comchemistrysteps.comlibretexts.org

Thionyl Chloride (SOCl₂): This reagent is widely used for converting carboxylic acids to acyl chlorides. masterorganicchemistry.comyoutube.com The reaction produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can be easily removed from the reaction mixture, simplifying purification. libretexts.orgyoutube.com For a typical reaction, the carboxylic acid is heated with an excess of thionyl chloride, often in an inert solvent like toluene (B28343) or dichloromethane (B109758). The reaction mechanism involves the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. libretexts.org

Oxalyl Chloride ((COCl)₂): Considered a milder and more selective reagent than thionyl chloride, oxalyl chloride is particularly useful for synthesizing acyl chlorides from sensitive carboxylic acids. commonorganicchemistry.comchemicalbook.com The reaction is typically carried out at or below room temperature in an inert solvent such as dichloromethane. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction by forming the Vilsmeier reagent in situ, which is the active chlorinating species. researchgate.net The byproducts of this reaction, carbon dioxide (CO₂) and carbon monoxide (CO), are also volatile, allowing for straightforward product isolation. commonorganicchemistry.com

Phosphorus Chlorides (PCl₃ and PCl₅): Phosphorus pentachloride (PCl₅) and phosphorus trichloride (PCl₃) are also effective for the preparation of acyl chlorides. PCl₅ reacts with carboxylic acids to form the acyl chloride, phosphoryl chloride (POCl₃), and HCl. PCl₃, on the other hand, reacts with three equivalents of the carboxylic acid to yield three equivalents of the acyl chloride and one equivalent of phosphorous acid (H₃PO₃). chemistrysteps.com The choice between these two reagents often depends on the ease of separation of the product from the non-volatile byproducts.

| Chlorinating Agent | Typical Reaction Conditions | Byproducts | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) ** | Neat or in a non-polar solvent (e.g., toluene), often with heating. youtube.com | SO₂, HCl (gaseous) libretexts.orgyoutube.com | Volatile byproducts simplify purification. | Can be harsh for sensitive substrates. |

| Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., CH₂Cl₂), often with catalytic DMF, at or below room temperature. commonorganicchemistry.comresearchgate.netorgsyn.org | CO, CO₂, HCl (gaseous) commonorganicchemistry.com | Mild conditions, high selectivity, volatile byproducts. | More expensive than thionyl chloride. |

| Phosphorus Pentachloride (PCl₅) | Often neat or in an inert solvent. | POCl₃, HCl | Effective for a wide range of carboxylic acids. | Non-volatile byproduct (POCl₃) can complicate purification. |

| Phosphorus Trichloride (PCl₃) ** | Often neat or in an inert solvent. | H₃PO₃ | Non-volatile byproduct (H₃PO₃) requires careful separation. |

Reaction Conditions and Anhydrous Environment Requirements

A critical factor for the successful synthesis of acyl chlorides is the strict exclusion of water. masterorganicchemistry.comcommonorganicchemistry.com Acyl chlorides are highly reactive compounds that readily hydrolyze back to the corresponding carboxylic acid in the presence of moisture. Therefore, all glassware must be thoroughly dried, and anhydrous solvents and reagents must be used. The reactions are typically run under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from interfering with the reaction.

The reaction temperature and time are optimized based on the chosen chlorinating agent and the reactivity of the carboxylic acid. Reactions with thionyl chloride often require heating to drive the reaction to completion, while those with oxalyl chloride are typically run at lower temperatures to maintain selectivity.

Emerging Catalytic Approaches for Acyl Chloride Formation

While the traditional methods for acyl chloride synthesis are robust, there is growing interest in developing more sustainable and atom-economical catalytic approaches. These emerging methods often offer milder reaction conditions and improved functional group tolerance.

Palladium-Catalyzed Carbonylation of Aryl Iodides as a Route to Aryl Acyl Chlorides

A promising strategy for the synthesis of aryl acyl chlorides involves the palladium-catalyzed carbonylation of aryl halides. This method directly introduces a carbonyl group into an aromatic ring, offering a convergent approach to the target molecules. For the synthesis of analogues of this compound, this could involve the carbonylation of an appropriate aryl iodide, such as 1-iodo-4-propylbenzene.

The general transformation involves reacting an aryl iodide with carbon monoxide in the presence of a palladium catalyst and a suitable chloride source. The catalytic cycle typically involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by CO insertion to form a palladium-acyl complex. Subsequent reductive elimination with a chloride source would then yield the desired aryl acyl chloride. While this methodology is still under development for the direct synthesis of acyl chlorides, it holds significant potential for future applications. A key challenge is to control the reactivity of the generated acyl chloride to prevent subsequent reactions under the catalytic conditions.

Chemo- and Regioselective Synthesis Strategies

The development of chemo- and regioselective synthetic methods is crucial for the efficient construction of complex molecules. In the context of this compound and its analogues, regioselectivity would be important in reactions such as the Friedel-Crafts acylation, which could be used to synthesize the precursor 4-(4-propylphenyl)butanoic acid from propylbenzene (B89791) and succinic anhydride. The position of acylation on the aromatic ring is directed by the existing propyl group.

Modern synthetic strategies increasingly employ advanced catalytic systems to achieve high levels of chemo- and regioselectivity. For instance, in palladium-catalyzed cross-coupling reactions that could be used to construct the carbon skeleton of the target molecule, the choice of ligand on the palladium catalyst can significantly influence which part of a molecule reacts, allowing for the selective formation of the desired isomer. rsc.orgresearchgate.netrsc.org These principles are being applied to develop more sophisticated routes to a wide range of functionalized aromatic compounds.

Reactivity and Mechanistic Investigations of 4 4 Propylphenyl Butanoyl Chloride

Nucleophilic Acyl Substitution (NAS) Reactionschemistrysteps.compearson.commasterorganicchemistry.comsavemyexams.com

Nucleophilic acyl substitution (NAS) is a fundamental reaction type for carboxylic acid derivatives, including acyl chlorides like 4-(4-propylphenyl)butanoyl chloride. pearson.commasterorganicchemistry.com In these reactions, a nucleophile replaces the chlorine atom on the acyl group. masterorganicchemistry.comlibretexts.org The general transformation involves the conversion of the highly reactive acid chloride into other functional groups such as esters and amides. pearson.com The high reactivity of acyl chlorides, including this compound, is attributed to the excellent leaving group ability of the chloride ion. pearson.comtaylorandfrancis.com

Addition-Elimination Mechanism in Detailchemistrysteps.comsavemyexams.comchemguide.co.uk

The accepted mechanism for nucleophilic acyl substitution of this compound is a two-step process known as the addition-elimination mechanism. chemistrysteps.comlibretexts.org This pathway involves the initial addition of a nucleophile to the carbonyl carbon, followed by the elimination of the chloride leaving group. chemistrysteps.comsavemyexams.com

Formation and Collapse of Tetrahedral Intermediatessavemyexams.comchemguide.co.uk

The first step of the mechanism is the nucleophilic attack on the electrophilic carbonyl carbon of the this compound. savemyexams.comchemguide.co.uk This addition of the nucleophile leads to the formation of a transient, unstable tetrahedral intermediate where the carbonyl carbon is sp³ hybridized and the oxygen atom carries a negative charge. chemistrysteps.com

This tetrahedral intermediate is not stable and readily collapses. chemistrysteps.com The driving force for this collapse is the reformation of the carbon-oxygen double bond. chemistrysteps.com As the pi bond is re-established, a leaving group is expelled from the tetrahedral intermediate. chemistrysteps.comlibretexts.org

Role of Leaving Group Ability (Chloride Ion)masterorganicchemistry.comsavemyexams.com

The success of the nucleophilic acyl substitution reaction is heavily dependent on the ability of the group attached to the acyl carbon to depart, known as its leaving group ability. masterorganicchemistry.com In the case of this compound, the leaving group is the chloride ion (Cl⁻). taylorandfrancis.com

Chloride is considered an excellent leaving group because it is the conjugate base of a strong acid, hydrochloric acid (HCl). masterorganicchemistry.com Weak bases are effective at stabilizing a negative charge and are therefore good leaving groups. masterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.com The stability of the chloride ion makes the collapse of the tetrahedral intermediate and the subsequent elimination step favorable. chemistrysteps.commasterorganicchemistry.com This high leaving group ability contributes to the high reactivity of acyl chlorides in nucleophilic acyl substitution reactions. pearson.comlibretexts.org

Reaction with Oxygen Nucleophiles: Esterification Pathwayschemistrysteps.commasterorganicchemistry.comlibretexts.orglibretexts.org

This compound readily reacts with oxygen-containing nucleophiles, such as alcohols, to form esters. This process, known as esterification, proceeds through the nucleophilic acyl substitution mechanism. chemistrysteps.comsavemyexams.com The reaction is typically very exothermic. chemguide.co.uk

Alcoholysis under Varied Catalytic and Solvent Conditions

The reaction of this compound with an alcohol (alcoholysis) leads to the formation of a 4-(4-propylphenyl)butanoate ester and hydrogen chloride. chemguide.co.uk This reaction is generally rapid and can often be performed without the need for a catalyst. chemguide.co.uk

The general reaction is as follows: this compound + R-OH → 4-(4-Propylphenyl)butanoate-R + HCl

The choice of solvent can influence the reaction. A non-polar, aprotic solvent is often used. In some cases, a weak base, such as pyridine, is added to the reaction mixture. The base serves to neutralize the hydrogen chloride that is formed, preventing it from protonating the alcohol nucleophile and deactivating it. taylorandfrancis.com

| Nucleophile (Alcohol) | Product | Conditions |

| Methanol (B129727) | Methyl 4-(4-propylphenyl)butanoate | Typically room temperature, often in the presence of a non-nucleophilic base like pyridine |

| Ethanol | Ethyl 4-(4-propylphenyl)butanoate | Vigorous reaction, often at cool temperatures |

| Isopropanol | Isopropyl 4-(4-propylphenyl)butanoate | May require slightly elevated temperatures depending on the steric hindrance of the alcohol |

The Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol under acidic conditions, provides a contrasting method for ester synthesis but is a reversible equilibrium process. masterorganicchemistry.com The reaction of an acyl chloride with an alcohol, however, is generally irreversible due to the formation of the stable chloride ion. chemguide.co.uk

Reaction with Nitrogen Nucleophiles: Amidation Pathwayschemistrysteps.commasterorganicchemistry.comlibretexts.orglibretexts.orglibretexts.org

Ammonia (B1221849), primary amines, and secondary amines are effective nitrogen nucleophiles that react with this compound to yield amides. savemyexams.comsavemyexams.com This amidation reaction is another example of nucleophilic acyl substitution. savemyexams.com

The reaction with ammonia produces a primary amide, N-substituted amides are formed from primary amines, and N,N-disubstituted amides result from reactions with secondary amines. The reaction is typically vigorous. savemyexams.com

Due to the formation of hydrogen chloride as a byproduct, two equivalents of the amine are generally required. The first equivalent acts as the nucleophile, while the second equivalent acts as a base to neutralize the HCl, forming an ammonium (B1175870) salt. savemyexams.com

| Nucleophile (Amine) | Product | Byproduct |

| Ammonia (NH₃) | 4-(4-Propylphenyl)butanamide | Ammonium chloride (NH₄Cl) |

| Primary Amine (R-NH₂) | N-Alkyl-4-(4-propylphenyl)butanamide | Alkylammonium chloride (R-NH₃Cl) |

| Secondary Amine (R₂NH) | N,N-Dialkyl-4-(4-propylphenyl)butanamide | Dialkylammonium chloride (R₂NH₂Cl) |

The lone pair of electrons on the nitrogen atom of the amine initiates the nucleophilic attack on the carbonyl carbon of the this compound, leading to the formation of the tetrahedral intermediate, which then collapses to form the amide and eliminate the chloride ion. savemyexams.com

Aminolysis and Control of By-product Formation

The reaction of this compound with amines, a process known as aminolysis, is a fundamental transformation in organic synthesis, yielding the corresponding amides. This nucleophilic acyl substitution reaction is typically efficient. However, the formation of by-products can occur, necessitating careful control of reaction conditions.

The primary reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion. A key consideration in this process is the stoichiometry of the amine. Two equivalents of the amine are often employed: one to act as the nucleophile and the second to neutralize the hydrogen chloride (HCl) by-product, forming an ammonium salt. Alternatively, an external non-nucleophilic base, such as triethylamine (B128534) or pyridine, can be used as an acid scavenger, which is particularly useful when the amine is valuable or when its ammonium salt is difficult to separate from the product.

By-product formation can arise from several side reactions. If the temperature is not controlled, side reactions with difunctional amines can lead to polymerization. The presence of water can lead to the hydrolysis of the acyl chloride, forming the corresponding carboxylic acid, 4-(4-propylphenyl)butanoic acid. This carboxylic acid can then react with the amine in an acid-base reaction, or under harsher conditions, form an amide, though this is generally a much slower process than the reaction with the acyl chloride.

To minimize by-product formation and ensure high yields of the desired amide, the following strategies are often implemented:

Use of an inert, dry solvent: Solvents such as dichloromethane (B109758), chloroform, or diethyl ether are commonly used to prevent the hydrolysis of the acyl chloride.

Low-temperature conditions: Running the reaction at reduced temperatures (e.g., 0 °C) helps to control the exothermicity of the reaction and minimize side reactions.

Controlled addition of reagents: Slow, dropwise addition of the acyl chloride to the amine solution (or vice versa) can help to maintain a low concentration of the electrophile and control the reaction rate.

Use of a suitable base: The choice of base is critical. For simple amines, using an excess of the amine itself is often sufficient. For more complex or valuable amines, a non-nucleophilic base is preferred to avoid competition with the primary nucleophile.

These control measures are essential for achieving a clean and efficient aminolysis reaction, leading to the desired N-substituted 4-(4-propylphenyl)butanamide with minimal impurities.

Reaction with Carbon Nucleophiles

The reactivity of this compound extends to reactions with various carbon nucleophiles, providing a versatile route for the formation of new carbon-carbon bonds. The nature of the nucleophile and the reaction conditions are critical in determining the final product.

Organometallic Reagents (e.g., Grignard Reagents, Lithium Diorganocopper Reagents)

Organometallic reagents are a prominent class of carbon nucleophiles used in conjunction with acyl chlorides. Among the most common are Grignard reagents (RMgX) and lithium diorganocopper reagents (R₂CuLi), also known as Gilman reagents.

Grignard reagents are highly reactive organomagnesium halides. stackexchange.com Their reaction with this compound is vigorous and typically proceeds via a two-step mechanism. The first equivalent of the Grignard reagent adds to the carbonyl group to form a ketone intermediate. This ketone is also reactive towards the Grignard reagent and rapidly undergoes a second nucleophilic addition to yield a tertiary alcohol after acidic workup. stackexchange.comyoutube.com Due to the high reactivity of Grignard reagents, stopping the reaction at the ketone stage is generally not feasible. stackexchange.com

In contrast, lithium diorganocopper reagents exhibit a more subdued reactivity. chemistrysteps.com This attenuated reactivity allows for a more controlled reaction with acyl chlorides. chemistrysteps.com When this compound is treated with a lithium diorganocopper reagent, the reaction selectively produces the corresponding ketone. chemistrysteps.com The Gilman reagent adds to the acyl chloride to form the ketone, but it does not react further with the ketone product. This chemoselectivity makes lithium diorganocopper reagents highly valuable for the synthesis of ketones from acyl chlorides.

The difference in reactivity between Grignard and Gilman reagents can be attributed to the nature of the carbon-metal bond. The C-Mg bond in a Grignard reagent is more polarized and has more ionic character than the C-Cu bond in a Gilman reagent, rendering the carbon atom in the Grignard reagent a more potent nucleophile. chemistrysteps.com

Chemoselective Ketone Formation vs. Tertiary Alcohol Production

The choice between forming a ketone or a tertiary alcohol from this compound hinges on the selection of the organometallic reagent.

| Reagent Type | Product with this compound | Reactivity |

| Grignard Reagent (RMgX) | Tertiary Alcohol | High |

| Lithium Diorganocopper Reagent (R₂CuLi) | Ketone | Moderate |

To achieve the chemoselective formation of a ketone , the use of a less reactive organometallic reagent is paramount. Lithium diorganocopper reagents are the reagents of choice for this transformation. The reaction proceeds via a nucleophilic acyl substitution mechanism where the diorganocopper reagent delivers one of its organic groups to the acyl chloride, forming a tetrahedral intermediate which then collapses to the ketone and a chloride ion. The resulting ketone is significantly less reactive towards the Gilman reagent than the starting acyl chloride, thus preventing over-addition.

For the production of a tertiary alcohol , a more reactive organometallic reagent is required. Grignard reagents are ideal for this purpose. The reaction proceeds in two stages. First, the Grignard reagent adds to the acyl chloride to form a ketone. This ketone is then immediately attacked by a second equivalent of the Grignard reagent in a nucleophilic addition reaction to form a magnesium alkoxide intermediate. Subsequent workup with an acidic solution protonates the alkoxide to yield the final tertiary alcohol product. youtube.com It is important to use at least two equivalents of the Grignard reagent to ensure the complete conversion of the acyl chloride to the tertiary alcohol. stackexchange.com

Electrophilic Acyl Substitution: Friedel-Crafts Acylation

Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution reactions, enabling the introduction of an acyl group onto an aromatic ring. savemyexams.comwikipedia.org this compound can serve as the acylating agent in such reactions. However, a more common and illustrative example of its involvement in Friedel-Crafts acylation is through an intramolecular reaction, leading to the formation of a cyclic ketone. blogspot.com

Generation and Reactivity of Acylium Ions

The key reactive intermediate in a Friedel-Crafts acylation is the acylium ion. wikipedia.org An acylium ion is a cation with the general formula R-C≡O⁺, and it is a potent electrophile. wikipedia.org The generation of the acylium ion from this compound is typically achieved by treating the acyl chloride with a strong Lewis acid, such as aluminum trichloride (B1173362) (AlCl₃) or ferric chloride (FeCl₃). masterorganicchemistry.com

The Lewis acid coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage. This results in the formation of a resonance-stabilized acylium ion and a tetrachloroaluminate anion (AlCl₄⁻). masterorganicchemistry.com The acylium ion is a powerful electrophile due to the positive charge on the carbon atom, which is further stabilized by resonance with the adjacent oxygen atom.

The reactivity of the acylium ion is central to the Friedel-Crafts acylation reaction. It readily attacks the electron-rich π-system of an aromatic ring in an electrophilic aromatic substitution mechanism. wikipedia.org In the case of an intramolecular Friedel-Crafts acylation of this compound, the acylium ion generated at the end of the butanoyl chain will attack the electron-rich propyl-substituted phenyl ring. blogspot.com

Lewis Acid Catalysis and Regioselectivity on Aromatic Substrates

Lewis acid catalysis is indispensable for Friedel-Crafts acylation reactions. taylorandfrancis.com The Lewis acid serves to generate the highly electrophilic acylium ion from the less reactive acyl chloride. masterorganicchemistry.com A stoichiometric amount of the Lewis acid is often required because the product ketone can form a complex with the Lewis acid, rendering it inactive as a catalyst. wikipedia.orgorganic-chemistry.org

The regioselectivity of the Friedel-Crafts acylation is governed by the directing effects of the substituents already present on the aromatic ring. In the intramolecular acylation of this compound, the propyl group is an ortho-, para-directing activator. Since the para position is already occupied by the butanoyl chloride chain, the electrophilic attack of the acylium ion will be directed to one of the ortho positions on the phenyl ring.

This intramolecular cyclization results in the formation of a fused ring system. Specifically, the acylation of this compound leads to the formation of a tetralone derivative, a bicyclic ketone with a six-membered ring fused to the aromatic ring. blogspot.com This type of intramolecular Friedel-Crafts reaction is a powerful tool for the synthesis of polycyclic aromatic compounds.

| Reagent | Role | Product |

| This compound | Acylating Agent | α-Tetralone derivative |

| Aluminum Chloride (AlCl₃) | Lewis Acid Catalyst | - |

| Aromatic Substrate (internal) | Nucleophile | - |

The reaction is typically carried out in an inert solvent, such as dichloromethane or carbon disulfide, to prevent side reactions. The reaction mixture is then quenched with water to destroy the Lewis acid-ketone complex and liberate the final ketone product.

Catalytic Cross-Coupling Reactions Involving Acyl Chlorides

Catalytic cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds with high efficiency and selectivity. Acyl chlorides, including this compound, are valuable substrates in these transformations, serving as precursors to ketones, ynones, and other functionalized molecules.

Palladium-Catalyzed Suzuki-Miyaura Coupling for Ketone Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful method for carbon-carbon bond formation, and its application to acyl chlorides provides a direct route to ketones. nsf.govacs.org This transformation involves the reaction of an acyl chloride with an organoboronic acid in the presence of a palladium catalyst. nsf.govacs.org The reaction is known for its high chemoselectivity, functional group tolerance, and atom economy. nsf.gov

The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The process begins with the oxidative addition of the acyl chloride to a palladium(0) complex, forming a palladium(II) intermediate. libretexts.org Subsequently, transmetalation occurs where the organic group from the organoboronic acid is transferred to the palladium center, a step that is often facilitated by a base. libretexts.orgorganic-chemistry.org The final step is reductive elimination, which yields the ketone product and regenerates the palladium(0) catalyst, allowing the cycle to continue. libretexts.org

Recent advancements have led to the development of mechanochemical, solvent-free methods for this reaction, further enhancing its sustainability and efficiency. nsf.govorganic-chemistry.org These solid-state reactions can proceed rapidly and with excellent selectivity for the cleavage of the C(acyl)-Cl bond. nsf.gov The choice of palladium catalyst and ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed to promote the coupling of less reactive substrates. libretexts.orgorganic-chemistry.org

The scope of the Suzuki-Miyaura acylation is broad, accommodating a wide range of acyl chlorides and boronic acids, including those with steric hindrance and various functional groups. acs.orgorganic-chemistry.org This versatility makes it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and natural products. nsf.govacs.org

Table 1: Key Steps in the Palladium-Catalyzed Suzuki-Miyaura Coupling

| Step | Description |

| Oxidative Addition | The acyl chloride adds to the Pd(0) catalyst to form a Pd(II) complex. libretexts.org |

| Transmetalation | The organic group from the organoboronic acid is transferred to the Pd(II) complex. libretexts.orgorganic-chemistry.org |

| Reductive Elimination | The coupled ketone product is released, and the Pd(0) catalyst is regenerated. libretexts.org |

Copper-Catalyzed Acyl Sonogashira Reactions for Ynone Formation

The acyl Sonogashira reaction is an extension of the well-known Sonogashira cross-coupling, where an acyl chloride is coupled with a terminal alkyne to produce α,β-alkynyl ketones, commonly known as ynones. researchgate.netdntb.gov.ua This reaction is typically catalyzed by a combination of palladium and copper complexes, although copper-only systems have also been developed. researchgate.netwikipedia.org

The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org In the palladium cycle, the palladium(0) catalyst undergoes oxidative addition with the acyl chloride. wikipedia.org In the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate. youtube.comresearchgate.net This copper acetylide then undergoes transmetalation with the palladium(II) complex. The resulting alkynyl palladium complex then undergoes reductive elimination to afford the ynone product and regenerate the palladium(0) catalyst. youtube.com

The acyl Sonogashira reaction is valued for its ability to be conducted under mild conditions, often at room temperature and with a mild base. wikipedia.org The reaction tolerates a variety of functional groups on both the acyl chloride and the alkyne, making it a versatile method for the synthesis of complex ynones. researchgate.net These ynone products are themselves valuable intermediates that can be transformed into a wide array of heterocyclic compounds. researchgate.netdntb.gov.ua Recent developments have also focused on direct acyl Sonogashira coupling of carboxylic acids with terminal alkynes, further expanding the utility of this reaction. acs.org

Carbochlorocarbonylation Reactions via C-COCl Bond Cleavage

A more recent development in the reactivity of acyl chlorides is the palladium-catalyzed carbochlorocarbonylation of unsaturated hydrocarbons. nih.gov This transformation involves the formal cleavage of the C-COCl bond of an acid chloride and its subsequent addition across an alkene or alkyne. nih.govchemrxiv.org This process is atom-economical as it does not require an external source of carbon monoxide. nih.govchemrxiv.org

The reaction proceeds under mild conditions and demonstrates good functional group tolerance and excellent stereoselectivity. nih.gov Mechanistic investigations, including DFT calculations, have been employed to understand the plausible pathways of this transformation. nih.gov In some cases, the reaction exhibits temperature-dependent stereodivergence. nih.gov

This methodology has been successfully applied to both intermolecular reactions with strained alkenes and intramolecular reactions, leading to the formation of benzofurans. nih.gov Furthermore, the resulting products can be derivatized to synthesize highly stereoselective tetrasubstituted cyclopentanes. nih.govacs.org Another related transformation is the decarbonylative cross-coupling of acyl chlorides, which allows for the conversion of carboxylic acid derivatives into biaryls and other valuable compounds through the in situ generation of an aryl chloride that then participates in a cross-coupling reaction. rsc.orgacs.org

Radical-Mediated Transformations of Acyl Chlorides

Acyl radicals are versatile synthetic intermediates that can be generated from acyl chlorides under various conditions. nih.govnih.gov These nucleophilic radicals can participate in a range of addition reactions, providing access to complex molecular architectures that might be challenging to synthesize through traditional ionic pathways. nih.gov

Photochemical Generation of Acyl Radicals

Visible-light photoredox catalysis has emerged as a powerful tool for generating acyl radicals from acyl chlorides under mild reaction conditions. nih.govnih.govthieme-connect.com This approach avoids the harsh conditions, such as high temperatures or UV irradiation, often required in conventional methods. nih.gov Various photocatalytic systems, including transition metal complexes, organic dyes, and nucleophilic organic catalysts, have been successfully employed. nih.govnih.govcapes.gov.br

One strategy involves the use of a nucleophilic organic catalyst that, upon activation by low-energy photons (e.g., blue LEDs), reacts with the acyl chloride via nucleophilic acyl substitution. nih.govrsc.org This process generates a photoactive intermediate that can then undergo single-electron transfer (SET) to produce the acyl radical. acs.org Another approach utilizes photoredox catalysts that can directly engage with the acyl chloride in a SET process to generate the acyl radical. rsc.orgrsc.org The high reduction potential of acyl chlorides can make direct reduction challenging, but the formation of a photoactive charge transfer complex between the acyl chloride and a Lewis base additive can facilitate this process. acs.org

The generation of acyl radicals can also be achieved from the corresponding carboxylic acids by their in situ conversion to acyl chlorides. nih.govresearchgate.net This adds to the versatility and practicality of these photochemical methods.

Applications in Intermolecular and Intramolecular Radical Additions

Once generated, acyl radicals readily participate in both intermolecular and intramolecular addition reactions, primarily with electron-poor alkenes in a Giese-type fashion. nih.govcapes.gov.bracs.org These additions lead to the formation of new carbon-carbon bonds and the generation of a new radical species that can be further transformed. nih.gov

In intermolecular additions, the acyl radical adds to an alkene to form a new carbon-centered radical, which is then typically quenched by a hydrogen atom donor to yield the final product. nih.gov This method has been used to synthesize a variety of ketones and other acylated compounds. nih.govresearchgate.net

Intramolecular radical additions, or radical cyclizations, are particularly powerful for the construction of cyclic and heterocyclic systems. nih.govrsc.org When the alkene is tethered to the acyl radical precursor, the initially formed acyl radical can add to the pendant double bond, leading to the formation of a ring. nih.gov The resulting cyclic radical can then be trapped to afford the final cyclized product. This strategy has been successfully employed in the synthesis of various ring systems, including quinolines and spiro-trienones. nih.govrsc.org The efficiency and selectivity of these radical cyclizations are often influenced by the nature of the substrate and the reaction conditions. nih.gov

Advanced Applications in Organic Synthesis Beyond Primary Functional Group Transformations

Synthesis of Complex Polycyclic and Heterocyclic Systems

The combination of an aromatic ring and a reactive acyl chloride in 4-(4-Propylphenyl)butanoyl chloride provides a strategic advantage in the construction of fused ring systems, which are common scaffolds in pharmaceuticals and agrochemicals.

Utilization in Building Blocks for Pharmaceutical Intermediates and Agrochemicals

While specific, named pharmaceutical or agrochemical products derived directly from this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. The core application of similar 4-arylbutanoyl chlorides lies in their ability to undergo intramolecular Friedel-Crafts acylation to form tetralone derivatives. organic-chemistry.orgmasterorganicchemistry.comyoutube.com This reaction is a powerful tool for constructing the core of many polycyclic compounds.

In the case of this compound, an intramolecular Friedel-Crafts cyclization would yield 7-propyl-1-tetralone. This tetralone derivative can serve as a key intermediate in the synthesis of more complex molecules. Tetralones are known precursors to a variety of pharmacologically important compounds, including analogs of podophyllotoxin, which exhibits anticancer activity, and various central nervous system (CNS) agents. semanticscholar.org The propyl group can modulate the lipophilicity of the final molecule, potentially influencing its pharmacokinetic and pharmacodynamic properties.

The general transformation is depicted below:

Intramolecular Friedel-Crafts Acylation of this compound

| Reactant | Catalyst | Product | Ring System |

|---|

Furthermore, the ketone functionality of the resulting tetralone can be further manipulated to introduce additional rings or functional groups, paving the way for the synthesis of diverse heterocyclic systems. For instance, condensation reactions with hydrazines could lead to the formation of indazole derivatives, or with hydroxylamine (B1172632) to form isoxazole-fused systems.

Strategies for Enantioselective Synthesis via Acyl Chloride Reactions

The synthesis of chiral molecules is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. While direct enantioselective reactions involving the acyl chloride group of this compound are not specifically detailed in the literature, strategies can be employed on its derivatives to achieve enantiopure products.

Following the intramolecular Friedel-Crafts acylation to form 7-propyl-1-tetralone, the resulting prochiral ketone can be a substrate for enantioselective reduction. This is a well-established method for producing chiral alcohols, which are valuable synthetic intermediates. nih.govwikipedia.orgnih.gov Various chiral catalysts, such as those based on oxazaborolidines (Corey-Bakshi-Shibata reduction) or chiral ruthenium-diamine complexes, can be used to achieve high enantioselectivity in the reduction of the ketone to the corresponding chiral alcohol, (R)- or (S)-7-propyl-1,2,3,4-tetrahydronaphthalen-1-ol. acs.orgyoutube.com

Enantioselective Reduction of 7-Propyl-1-tetralone

| Substrate | Catalyst Type | Product |

|---|---|---|

| 7-Propyl-1-tetralone | Chiral Oxazaborolidine (CBS) catalyst | Enantiomerically enriched 7-propyl-1,2,3,4-tetrahydronaphthalen-1-ol |

Another approach involves the use of chiral auxiliaries. researchgate.netnumberanalytics.com The acyl chloride can be reacted with a chiral alcohol or amine to form a chiral ester or amide. The chiral auxiliary can then direct subsequent reactions, such as alkylations or reductions, to occur stereoselectively. After the desired transformation, the chiral auxiliary can be cleaved to yield the enantiomerically enriched product.

Polymer Synthesis and Material Science Applications (where acyl chlorides serve as monomers/reagents)

Acyl chlorides are highly reactive monomers that can participate in step-growth polymerization reactions, such as interfacial polymerization, to produce high-performance polymers like polyamides and polyesters. libretexts.orglibretexts.orgresearchgate.net These materials often exhibit excellent thermal stability, mechanical strength, and chemical resistance.

Theoretically, this compound could be utilized as a monomer in such polymerization processes. For instance, its reaction with a diamine would lead to the formation of a polyamide. The presence of the propylphenyl side group would influence the properties of the resulting polymer, likely increasing its solubility in organic solvents and lowering its melting point and crystallinity compared to analogous polymers without such a substituent. This modification of polymer properties through the incorporation of bulky side chains is a common strategy in polymer design.

Potential Polymerization Reactions of this compound

| Co-monomer | Polymer Type | Potential Polymer Properties |

|---|---|---|

| Diamine (e.g., 1,6-hexanediamine) | Polyamide | Increased solubility, lower melting point |

The interfacial polymerization technique, where the reaction occurs at the interface of two immiscible liquids (one containing the acyl chloride and the other the co-monomer), is a particularly suitable method for utilizing reactive monomers like this compound to create thin polymer films. umn.edunih.gov These films can have applications in membrane technology, for example, in gas separation or water purification, where the chemical nature of the polymer backbone and side chains dictates the membrane's permeability and selectivity. The incorporation of the 4-propylphenyl group could impart specific desirable properties to such membranes.

Derivatization and Advanced Spectroscopic/analytical Methodologies in Research

Strategies for Handling and Characterizing Highly Reactive Acyl Chlorides

Acyl chlorides are powerful acylating agents due to the high reactivity of the carbon-chlorine bond, making them valuable in synthesis but challenging to analyze directly. Their susceptibility to hydrolysis with even trace amounts of water necessitates careful handling and the use of anhydrous solvents and inert atmospheres. Characterization often relies on converting them into more stable compounds or using rapid spectroscopic methods.

Derivatization is a common strategy to convert a highly reactive or difficult-to-detect compound into a more stable and easily analyzable form. chromedia.org For acyl chlorides, this typically involves nucleophilic acyl substitution to create esters or amides, which are less reactive and more amenable to standard chromatographic and spectroscopic analysis. savemyexams.comresearchgate.net

The reaction of an acyl chloride with an alcohol, known as esterification, is a rapid and often quantitative process that yields a stable ester and hydrogen chloride. sciencemadness.orglibretexts.org For 4-(4-Propylphenyl)butanoyl chloride, reaction with a simple alcohol like methanol (B129727) produces methyl 4-(4-propylphenyl)butanoate. This derivative is significantly more stable and volatile, making it ideal for analysis by Gas Chromatography (GC), often coupled with mass spectrometry (MS) for definitive identification. nih.gov

For High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD), esterification is also beneficial. While the parent acyl chloride is reactive towards common reversed-phase solvents like water and methanol, the resulting ester is stable. This allows for reliable quantification and separation from impurities. The propylphenyl moiety provides a chromophore suitable for UV detection.

Table 1: Derivatization of this compound via Esterification

| Derivatizing Agent | Product | Analytical Method | Purpose |

|---|---|---|---|

| Methanol (CH₃OH) | Methyl 4-(4-propylphenyl)butanoate | GC-MS, HPLC-DAD | Increase thermal stability for GC; improve stability in HPLC mobile phases. |

When enhanced sensitivity for UV-Vis detection is required, an acyl chloride can be derivatized with a nucleophilic agent that contains a strong chromophore. nih.gov While the inherent phenyl group in this compound allows for UV detection, its molar absorptivity may be insufficient for trace-level analysis. Reacting it with a primary or secondary amine that possesses a highly conjugated system or a specific chromophoric group shifts the absorbance maximum to a longer, more convenient wavelength and significantly increases the signal intensity. researchgate.net

Reagents like dansyl chloride derivatives or various substituted anilines can be used. The resulting amide incorporates the strong chromophore from the derivatizing agent, dramatically enhancing its detectability and allowing for quantification at lower concentrations by HPLC-UV/Vis. nih.govwiley.com

Table 2: Derivatization with Chromophoric Amines for Enhanced UV-Vis Detection

| Derivatizing Agent | Resulting Functional Group | Advantage for UV-Vis Detection |

|---|---|---|

| Dansyl Ethylenediamine | Sulfonamide | Forms a highly fluorescent derivative with strong absorbance, enabling sensitive detection. thermofisher.com |

Derivatization Techniques for Enhanced Stability and Detectability

Spectroscopic Analysis for Reaction Monitoring and Structural Elucidation

Spectroscopic methods are indispensable for the direct analysis of this compound, providing real-time reaction monitoring and detailed structural information without the need for derivatization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguous structure elucidation. For this compound, both ¹H and ¹³C NMR provide key information. While specific spectral data for this exact compound is not publicly available, expected chemical shifts can be predicted based on the analysis of structurally similar compounds. oregonstate.eduoregonstate.edu

¹H NMR: The proton spectrum would show characteristic signals for the propyl group (a triplet near 0.9 ppm, a sextet near 1.6 ppm, and a triplet near 2.6 ppm), the aromatic ring (two doublets in the 7.1-7.3 ppm region), and the butanoyl chain. The methylene (B1212753) protons (CH₂) alpha to the highly electron-withdrawing acyl chloride group are expected to be the most deshielded of the aliphatic protons, appearing as a triplet around 2.9-3.1 ppm. ucalgary.caopenstax.org

¹³C NMR: The carbon spectrum is particularly informative. The carbonyl carbon of an acyl chloride appears significantly downfield, typically in the 170-180 ppm range. ucalgary.cacompoundchem.com The carbons of the aromatic ring would appear between 125-150 ppm, and the aliphatic carbons of the propyl and butanoyl groups would resonate at higher fields (10-60 ppm). libretexts.orgwisc.edu

In mechanistic studies, such as the use of this compound in a Friedel-Crafts acylation, NMR is used to monitor the reaction's progress by observing the disappearance of reactant signals and the simultaneous appearance of signals corresponding to the product.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound *

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Butanoyl Chain | ||

| -CO Cl | - | ~174 |

| -CH₂-COCl | ~3.0 (t) | ~46 |

| -CH₂-CH₂COCl | ~2.0 (m) | ~26 |

| Ar-CH₂- | ~2.7 (t) | ~35 |

| Aromatic Ring | ||

| -C -CH₂ (Quaternary) | - | ~145 |

| Aromatic C H (ortho to propyl) | ~7.2 (d) | ~129 |

| Aromatic C H (meta to propyl) | ~7.1 (d) | ~128 |

| -C -Propyl (Quaternary) | - | ~140 |

| Propyl Group | ||

| -CH₂CH₂CH₃ | ~2.6 (t) | ~37 |

| -CH₂CH₂ CH₃ | ~1.6 (m) | ~24 |

| -CH₃ | ~0.9 (t) | ~14 |

Note: These are estimated values based on typical chemical shifts for similar functional groups and structural motifs. Solvent: CDCl₃. t = triplet, d = doublet, m = multiplet.

Both Infrared (IR) and Raman spectroscopy are excellent for identifying functional groups and tracking chemical transformations.

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of an acyl chloride is the intense carbonyl (C=O) stretching vibration. For aromatic acyl chlorides, this band appears at a characteristically high frequency, typically in the range of 1780–1760 cm⁻¹. uobabylon.edu.iq This distinct absorption is an excellent diagnostic tool. During a reaction such as hydrolysis or esterification, the progress can be monitored by observing the disappearance of this ~1770 cm⁻¹ band and the appearance of a new carbonyl band at a lower frequency, such as ~1710 cm⁻¹ for a carboxylic acid or ~1735 cm⁻¹ for an ester. savemyexams.comlibretexts.org

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is also highly effective for observing the acyl chloride functional group. The C=O stretch in aromatic acyl chlorides gives rise to a strong, sharp band in the Raman spectrum. acs.orgdatapdf.com Raman can be particularly advantageous for monitoring reactions in aqueous media, as the water signal is typically weak, unlike in IR spectroscopy. The C-Cl stretch of the acyl chloride group, found at lower frequencies, can also be observed. tandfonline.com

Table 4: Key Vibrational Frequencies for Monitoring Reactions of this compound

| Functional Group | Technique | Characteristic Frequency (cm⁻¹) | Significance |

|---|---|---|---|

| Acyl Chloride (R-COCl) | IR, Raman | ~1770 | Strong, sharp band indicative of the starting material. Disappears as the reaction proceeds. uobabylon.edu.iquomustansiriyah.edu.iq |

| Carboxylic Acid (R-COOH) | IR | ~1710 (C=O), 2500-3300 (broad O-H) | Appears upon hydrolysis of the acyl chloride. |

| Ester (R-COOR') | IR | ~1735 | Appears upon esterification. |

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity and Yield Determination

The purity and yield of this compound, a reactive acyl chloride, are critical parameters in its synthesis and subsequent use in chemical reactions. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful analytical techniques widely employed for these determinations. The choice between GC and HPLC often depends on the volatility and thermal stability of the compound and any impurities present.

Gas Chromatography (GC) , particularly when coupled with a Flame Ionization Detector (FID), is a well-established method for quantifying volatile and thermally stable compounds. For this compound, a GC-FID method can be developed to separate the desired product from starting materials, solvents, and by-products. The methodology would involve optimizing parameters such as the type of capillary column, temperature programming, and inlet conditions to achieve good resolution and peak shape. A non-polar or medium-polarity column would likely be suitable for this analysis. The quantification of related impurities, such as the corresponding carboxylic acid (4-(4-propylphenyl)butanoic acid) that may form upon hydrolysis, can also be achieved, although derivatization to a more volatile ester might be necessary for better chromatographic performance of the acid. A well-validated GC method can provide accurate data on the percentage purity of the acyl chloride. researchgate.net

High-Performance Liquid Chromatography (HPLC) offers a versatile alternative, especially for compounds that may be thermally labile or have low volatility. A reverse-phase HPLC (RP-HPLC) method is commonly used for the analysis of moderately polar to non-polar organic compounds. For this compound, an RP-HPLC method would typically utilize a C18 or C8 stationary phase with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol and water. orientjchem.org Gradient elution may be employed to ensure the efficient separation of the target compound from both more polar and less polar impurities. orientjchem.org Detection is often performed using a UV detector, as the phenyl group in the molecule provides a chromophore that absorbs in the UV region (typically around 254 nm). The high reactivity of the acyl chloride with protic solvents like water or methanol in the mobile phase necessitates careful method development, potentially using aprotic solvents or rapid analysis times to minimize on-column degradation.

The following interactive table provides a hypothetical comparison of typical parameters for GC and HPLC analysis of this compound for purity assessment.

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness) | Reverse-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen) | Acetonitrile/Water or Methanol/Water gradient |

| Detector | Flame Ionization Detector (FID) | UV-Vis Detector (at ~254 nm) |

| Temperature | Oven temperature program (e.g., 100°C to 280°C at 10°C/min) | Column oven at a constant temperature (e.g., 30-40°C) |

| Injection Volume | 1 µL (split or splitless injection) | 10-20 µL |

| Typical Retention Time | 10-20 minutes | 5-15 minutes |

| Analyte State | Must be volatile and thermally stable | Must be soluble in the mobile phase |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of this compound. It provides crucial information about the molecular weight of the compound and offers insights into its structure through the analysis of its fragmentation pattern. When coupled with a chromatographic technique like GC (GC-MS) or HPLC (LC-MS), it allows for the separation and identification of the compound in a mixture.

Upon ionization in the mass spectrometer, typically by electron ionization (EI) in GC-MS, the this compound molecule will form a molecular ion [M]⁺. The mass-to-charge ratio (m/z) of this molecular ion peak will correspond to the molecular weight of the compound (approximately 226.7 g/mol , considering the most abundant isotopes of carbon, hydrogen, chlorine, and oxygen). The presence of chlorine is often indicated by a characteristic isotopic pattern for the molecular ion, with an M+2 peak at approximately one-third the intensity of the M peak due to the natural abundance of the ³⁷Cl isotope. miamioh.edu

The fragmentation of the molecular ion provides a unique fingerprint that aids in confirming the structure. Key fragmentation pathways for this compound would likely involve:

Loss of the chlorine radical: This would lead to the formation of an acylium ion [M-Cl]⁺, which is often a prominent peak in the mass spectra of acyl chlorides.

Alpha-cleavage: Fission of the bond between the carbonyl group and the adjacent methylene group can occur.

McLafferty rearrangement: If a gamma-hydrogen is available, a rearrangement can occur, leading to the elimination of a neutral molecule.

Cleavage at the propyl group: Fragmentation of the propyl substituent on the phenyl ring can also be observed.

Formation of a tropylium (B1234903) ion: Rearrangement of the propylphenyl group can lead to the formation of a stable tropylium ion, often seen at m/z 91 for benzyl-containing compounds, though the substitution pattern here would lead to a different characteristic ion.

The following interactive table outlines the expected major fragments and their corresponding m/z values in the mass spectrum of this compound.

| m/z Value | Proposed Fragment Ion | Description |

| 226/228 | [C₁₃H₁₇ClO]⁺ | Molecular ion peak (M/M+2) |

| 191 | [C₁₃H₁₇O]⁺ | Loss of Cl radical |

| 147 | [C₁₀H₁₁O]⁺ | Cleavage of the bond between the carbonyl and the alkyl chain |

| 133 | [C₉H₁₁]⁺ | Loss of the butanoyl chloride group |

| 119 | [C₉H₁₁]⁺ | Propyltropylium ion |

| 91 | [C₇H₇]⁺ | Tropylium ion (if rearrangement and fragmentation occur) |

In Situ Spectroscopic Techniques for Real-time Reaction Monitoring

In situ spectroscopic techniques are powerful analytical methods that allow for the real-time monitoring of chemical reactions as they occur, without the need for sample extraction. researchgate.net This provides dynamic information about reaction kinetics, the formation of intermediates, and the consumption of reactants. For reactions involving the highly reactive this compound, such as its synthesis or its use in acylation reactions, in situ monitoring can be particularly valuable.

Techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and Raman Spectroscopy are well-suited for this purpose. An attenuated total reflectance (ATR) probe can be directly inserted into the reaction vessel, allowing for the continuous collection of spectra.

In the synthesis of this compound from 4-(4-propylphenyl)butanoic acid using a chlorinating agent like thionyl chloride, in situ FTIR could be used to monitor the disappearance of the broad O-H stretching band of the carboxylic acid (around 3000 cm⁻¹) and the concomitant appearance of the sharp C=O stretching band of the acyl chloride at a higher wavenumber (typically around 1800 cm⁻¹). The rate of this conversion can be quantified by tracking the changes in the peak intensities over time.

Similarly, in a subsequent acylation reaction where this compound is reacted with an alcohol or an amine, in situ spectroscopy can track the consumption of the acyl chloride (decrease in its characteristic C=O peak) and the formation of the ester or amide product, which will have its own distinct carbonyl stretching frequency at a lower wavenumber. This real-time data is crucial for determining reaction endpoints, optimizing reaction conditions (e.g., temperature, catalyst loading), and ensuring the desired product is formed efficiently and with high selectivity. The use of in situ techniques can minimize the need for offline sampling and analysis, leading to improved process understanding and control. researchgate.net

Computational and Theoretical Investigations of Acyl Chloride Chemistry

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for investigating the reaction mechanisms of acyl chlorides. DFT calculations provide a robust framework for mapping potential energy surfaces, which allows for the precise characterization of intermediates and transition states, thereby revealing the kinetic and thermodynamic feasibility of various reaction pathways.

DFT calculations are pivotal in elucidating the nuanced structures of transition states and quantifying the energy barriers associated with acyl chloride reactions, such as nucleophilic acyl substitution. nih.gov For many acyl chlorides, this reaction can proceed through either a single-step (concerted) process or a multi-step (stepwise) mechanism involving a tetrahedral intermediate. nih.gov The specific pathway is influenced by the substituents on the acyl group and the nature of the nucleophile and solvent.

Computational studies on various acyl chlorides show that the reaction with a nucleophile proceeds via a transition state where the new bond is forming concurrently with the departure of the chloride leaving group. nih.gov For acid chlorides, the energy barriers for these reactions are typically low, reflecting their high reactivity. nih.gov The structure of the transition state can vary; for instance, calculations on benzoyl chlorides have shown that electron-donating substituents lead to "loose," cation-like transition states, while electron-withdrawing groups result in "tight," more associative transition states. researchgate.netmdpi.com The propylphenyl group in 4-(4-Propylphenyl)butanoyl chloride, being weakly electron-donating, would be expected to influence the transition state geometry and stability.

Table 1: Illustrative Calculated Energy Barriers for Acyl Chloride Reactions

| Reaction Type | Reacting Nucleophile | Rate-Determining Barrier (kcal/mol) | Mechanism Type |

|---|---|---|---|

| Nucleophilic Substitution | Lysine model | 0.8 - 1.7 | Concerted |

| Nucleophilic Substitution | Amides/Esters | 3.7 - 24.2 | Stepwise |

Source: Data generalized from DFT studies on various acyl compounds reacting with a lysine nucleophile model. nih.gov Specific values for this compound would require a dedicated study.

DFT studies on the hydrolysis of acid chlorides demonstrate that solvent molecules can act as catalysts. researchgate.net For instance, in aqueous solutions, one water molecule can act as the nucleophile while another acts as a general base, facilitating proton transfer and lowering the activation energy. researchgate.net The transition states in polar, protic solvents tend to be looser and more polar compared to those in aprotic solvents. researchgate.net The choice of solvent can convert a double-well energy profile, typical for a gas-phase reaction, into a single-barrier profile in solution by solvating the charged species. vu.nl

Molecular Dynamics Simulations for Reactivity Predictions

While DFT provides a static view of a reaction profile, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the observation of the dynamic behavior of molecules. Reactive MD simulations are particularly valuable for understanding how molecular motion, solvent reorganization, and conformational changes influence the reaction pathway of acyl chlorides.

By simulating the trajectory of atoms over time, MD can reveal complex reaction pathways, transient intermediates, and the specific roles of individual solvent molecules, which are challenging to identify experimentally. mdpi.com For a molecule like this compound, MD simulations could model its diffusion in a solvent, its conformational flexibility, and the probability of a successful reactive encounter with a nucleophile. Neural network-based reactive MD simulations are an emerging field that allows for the modeling of bond formation and breaking with ab initio accuracy, providing an unprecedented level of detail in discovering new reaction pathways. dntb.gov.ua

Quantitative Structure-Activity Relationships (QSAR) in Acyl Chloride Reactivity

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their measured activity, which in this context is chemical reactivity. For acyl chlorides, QSAR models can be developed to predict reaction rates based on computed molecular descriptors.

In a QSAR study, various descriptors are calculated for a set of related acyl chlorides. These can include electronic properties (e.g., partial atomic charges, HOMO/LUMO energies), steric parameters, and topological indices. nih.gov These descriptors are then correlated with experimental reactivity data (e.g., rate constants) using statistical methods to build a predictive model. For example, a QSAR model for a series of substituted benzoyl glucuronides successfully used Hammett substituent constants and calculated partial atomic charges to predict their degradation rates. nih.gov Such a model could be applied to predict the reactivity of this compound based on the electronic and steric properties of its propylphenyl substituent. QSAR models are valuable tools in medicinal chemistry and material science for screening compounds and optimizing properties like reactivity and stability. nih.govmdpi.com

Emerging Research Directions and Green Chemistry Perspectives

Sustainable Synthesis of Acyl Chlorides

Traditional methods for synthesizing acyl chlorides often involve hazardous reagents like thionyl chloride (SOCl₂), oxalyl chloride, and phosphorus pentachloride (PCl₅), which generate corrosive and toxic by-products such as sulfur dioxide (SO₂) and hydrogen chloride (HCl). chemguide.co.uklibretexts.org The pursuit of sustainability in the synthesis of 4-(4-Propylphenyl)butanoyl chloride and related compounds necessitates a shift towards greener alternatives.

A key focus of green chemistry is the replacement of hazardous solvents and the use of catalytic processes to improve efficiency. Research has demonstrated the potential of conducting acyl chloride reactions under metal-free, neutral conditions, which offers an eco-friendly and scalable process for amide synthesis from acyl chlorides. tandfonline.comresearchgate.net

The use of water as a solvent is particularly attractive from a green chemistry perspective. While acyl chlorides are generally reactive towards water, studies have shown that certain N-acetylation reactions can be performed in aqueous media, highlighting the potential for developing water-tolerant catalytic systems. tandfonline.com The development of reactions in environmentally friendly aqueous mediums, catalyzed by metals, represents a significant step forward. tandfonline.com For instance, zinc oxide (ZnO) has been shown to be an efficient and inexpensive catalyst for the acylation of various alcohols and amines with acid chlorides under solvent-free conditions, offering a homogeneous catalytic system with high yields. researchgate.netiiste.org

Solid acid catalysts, such as zeolites, clays, and ion exchange resins like Amberlyst and Nafion, present another promising avenue. nih.govresearchgate.net These catalysts are advantageous due to their ease of separation (by filtration), potential for recyclability, and low cost. nih.gov They can be employed in various transformations, including Friedel-Crafts acylation, offering a heterogeneous system that minimizes waste. researchgate.net For the synthesis of a compound like this compound, employing a solid acid catalyst could facilitate a cleaner reaction process.

Table 1: Examples of Green Catalytic Approaches for Acyl Chloride Reactions

| Catalyst Type | Solvent/Conditions | Reaction Type | Advantages |

|---|---|---|---|

| Metal-free | Phosphate buffer (aqueous) | N-chloroacetylation | Eco-friendly, rapid reaction, high yields, simple product isolation. researchgate.net |

| Zinc oxide (ZnO) | Solvent-free | Acylation of alcohols/amines | Inexpensive, efficient, homogeneous system, high yields. researchgate.netiiste.org |

| Solid Acids (e.g., Zeolites) | Various/Heterogeneous | Friedel-Crafts Acylation | Recyclable, easy work-up, low cost, high regioselectivity. nih.govresearchgate.net |

Flow chemistry, or continuous flow processing, is emerging as a powerful tool for the safe and efficient synthesis of reactive intermediates like acyl chlorides. acs.org This technology utilizes microreactors or tube reactors, where reactants are continuously pumped and mixed, allowing for precise control over reaction parameters such as temperature, pressure, and residence time.

The synthesis of acyl chlorides can be achieved in a flow system using reagents like phosgene (B1210022) generated in situ from chloroform, which is then immediately used in a subsequent chlorination step. acs.org This "on-demand" generation and consumption of hazardous reagents within a confined and controlled environment significantly enhances safety, particularly for industrial-scale production. acs.org Similarly, continuous-flow processes using bis(trichloromethyl)carbonate (BTC) as a phosgene substitute have been developed for the rapid activation of carboxylic acids to acyl chlorides, followed by immediate use in coupling reactions. researchgate.net This approach avoids the isolation of the highly reactive acyl chloride and minimizes waste, as the by-products are gaseous CO₂ and HCl. researchgate.net

The application of flow chemistry to the synthesis of this compound from its corresponding carboxylic acid could offer enhanced safety, improved yield, and easier scalability compared to traditional batch processes.

Table 2: Comparison of Batch vs. Flow Chemistry for Acyl Chloride Synthesis

| Feature | Traditional Batch Synthesis | Flow Chemistry Synthesis |

|---|---|---|

| Safety | Handling and storage of bulk, toxic reagents (e.g., thionyl chloride, phosgene). researchgate.net | In situ generation and immediate consumption of hazardous reagents in small volumes. acs.org |

| Reaction Control | Difficult to control temperature and mixing, potential for hot spots. | Precise control over temperature, pressure, and mixing. researchgate.net |

| Scalability | Scaling up can be challenging and increase risks. | Easily scalable by running the system for longer or using parallel reactors. researchgate.net |

| By-products | Generation of significant liquid and gaseous waste requiring treatment. researchgate.net | Gaseous by-products (e.g., CO₂, HCl) can be more easily managed and scrubbed. researchgate.net |

| Efficiency | May require longer reaction times and complex work-up procedures. researchgate.net | Often achieves higher conversions and yields in shorter residence times. researchgate.net |

Selective Acylations with Reduced By-product Formation

A significant challenge in using highly reactive acyl chlorides like this compound is achieving selective acylation, especially in the presence of multiple reactive functional groups. tandfonline.com The high reactivity that makes them useful can also lead to poor selectivity and the formation of unwanted by-products from reactions with solvents (like water) or other nucleophiles present in the reaction mixture. tandfonline.com

One strategy to enhance selectivity is the use of less reactive acylating agents derived from acyl chlorides. For example, acyl-1,2,4-triazoles have been investigated as alternatives to acyl chlorides for esterification and polycondensation reactions. nih.gov These reagents can be prepared from acyl chlorides and offer comparable reactivity in the presence of a catalyst like 4-(N,N-dimethylamino)pyridine (DMAP), but with the formation of a water-soluble and less toxic by-product (1,2,4-triazole). nih.gov

Another approach involves modifying the reaction conditions to favor the desired transformation. For example, in the reduction of acyl chlorides, the choice of reducing agent is critical. While strong reducing agents like lithium aluminum hydride (LiAlH₄) reduce acyl chlorides all the way to alcohols, a less reactive agent like lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)₃H) can selectively stop the reduction at the aldehyde stage, especially at low temperatures. chemistrysteps.com This selectivity prevents the over-reduction that leads to by-product formation. chemistrysteps.com

In Friedel-Crafts acylation, a key reaction for compounds like this compound, attaching the acyl group deactivates the aromatic ring, which advantageously prevents further substitution. libretexts.org This inherent selectivity is a significant benefit over Friedel-Crafts alkylation, which often results in polysubstitution. libretexts.org

Novel Catalyst Development for Acyl Chloride Transformations